molecular formula C9H16O3 B2893539 2-(Dimethoxymethyl)cyclohexan-1-one CAS No. 15839-38-0

2-(Dimethoxymethyl)cyclohexan-1-one

Cat. No.: B2893539
CAS No.: 15839-38-0
M. Wt: 172.224
InChI Key: UVTSUSLMEDDPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethoxymethyl)cyclohexan-1-one is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is a cyclohexanone derivative, characterized by the presence of a dimethoxymethyl group at the second position of the cyclohexane ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which is then converted to the desired product by methanolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dimethoxymethyl)cyclohexan-1-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethoxymethyl)cyclohexan-1-one is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s electrophilicity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(dimethoxymethyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-11-9(12-2)7-5-3-4-6-8(7)10/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTSUSLMEDDPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCCCC1=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.